molecular formula C13H12FN7OS3 B2964149 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 838887-03-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2964149
CAS No.: 838887-03-9
M. Wt: 397.47
InChI Key: URZJFBZCEWLZPB-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound belonging to a class of thiadiazole and tetrazole derivatives. It’s known for its significant bioactivity, making it a subject of interest in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions involving:

  • Initial formation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine via condensation of ethylthio acyl chloride with hydrazine.

  • Tetrazole formation achieved by cyclization of 2-fluorophenylhydrazine with an azide source.

  • Subsequent thiol-ene click reaction between 5-(ethylthio)-1,3,4-thiadiazol-2-amine and 1-(2-fluorophenyl)-1H-tetrazole.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions such as temperature, solvents, catalysts, and purification techniques. Advanced industrial methods utilize continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Yields sulfoxides and sulfones from the ethylthio group.

  • Reduction: : Reduces fluorophenyl ring, potentially affecting bioactivity.

  • Substitution: : Nucleophilic substitution at the fluoro position.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride.

  • Nucleophiles: : Thiols, amines under basic or acidic conditions.

Major Products Formed

  • Sulfoxides and sulfones via oxidation.

  • Reduced fluorophenyl analogues.

  • Substituted analogues retaining the thiadiazole-tetrazole scaffold.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide finds applications in several fields:

Chemistry

  • As a precursor for synthesizing complex molecules.

  • In reaction mechanisms studies.

Biology

  • Investigated for antibacterial and antifungal properties.

  • Evaluated for enzyme inhibition potential.

Medicine

  • Potential as a drug candidate due to its bioactivity.

  • Explored for anti-inflammatory and anticancer activities.

Industry

  • Used in designing new materials with specific properties.

Mechanism of Action

The bioactivity of this compound is primarily due to:

  • Interactions with biological macromolecules.

  • Inhibition of specific enzymes or receptors.

  • Disruption of microbial cell walls or membranes.

  • Induction of cell death pathways in cancer cells.

Comparison with Similar Compounds

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide stands out due to its dual thiadiazole-tetrazole structure, which imparts unique biological activities and chemical reactivity. Similar compounds include:

  • Thiadiazole derivatives with different alkyl or aryl substituents.

  • Tetrazole derivatives with various functional groups.

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Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN7OS3/c1-2-23-13-18-16-11(25-13)15-10(22)7-24-12-17-19-20-21(12)9-6-4-3-5-8(9)14/h3-6H,2,7H2,1H3,(H,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZJFBZCEWLZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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